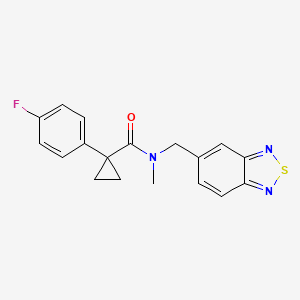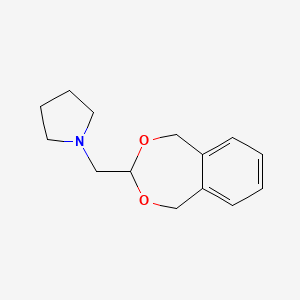
(3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone, also known as DMI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMI belongs to the class of indole-based compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone is not fully understood, but it is believed to involve multiple pathways. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
In the brain, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to have several biochemical and physiological effects. In cancer cells, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In the brain, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
One advantage of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone is its high potency and selectivity for cancer cells and neurons. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer and neurological therapy. However, one limitation of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone. One direction is to optimize the synthesis method to improve the yield and purity of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone. Another direction is to investigate the pharmacokinetics and pharmacodynamics of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone in vivo, including its distribution, metabolism, and excretion.
In cancer research, future directions include exploring the combination of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone with other anti-cancer agents and investigating its potential for use in personalized medicine. In neurological research, future directions include investigating the potential of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer and neurological disorders. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone exhibits anti-tumor activity, neuroprotective effects, and modulates multiple pathways involved in cancer cell proliferation and neuronal function. Although there are limitations to its use, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has shown promise as a potential candidate for cancer and neurological therapy. Future research and development of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone will continue to explore its potential for clinical use.
合成法
The synthesis of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone involves the reaction of 3,4-dimethoxybenzaldehyde with 1,3-dimethylindole-2-carboxylic acid in the presence of a reducing agent. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone as a yellow solid. The purity and yield of (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone can be improved by using different solvents and reaction conditions.
科学的研究の応用
(3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Several studies have shown that (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has also been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system.
In addition to its anti-cancer properties, (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been studied for its neuroprotective effects. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. (3,4-dimethoxyphenyl)(1,3-dimethyl-1H-indol-2-yl)methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-(1,3-dimethylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-14-7-5-6-8-15(14)20(2)18(12)19(21)13-9-10-16(22-3)17(11-13)23-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOPRITIKRUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5643728.png)
![(5-chloro-2-methoxyphenyl)[4-(3-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5643743.png)
![3-{(3R*,4S*)-1-[4-(methylsulfonyl)benzyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5643747.png)
![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5643748.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5643754.png)


![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-{4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanoyl}-3-pyrrolidinamine](/img/structure/B5643781.png)
![N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5643789.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5643803.png)
![3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide](/img/structure/B5643810.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine](/img/structure/B5643815.png)
![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5643821.png)